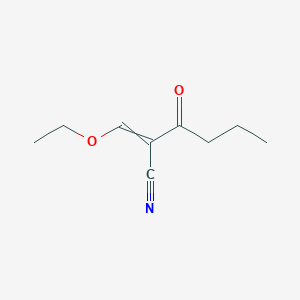

2-(Ethoxymethylidene)-3-oxohexanenitrile

Description

2-(Ethoxymethylidene)-3-oxohexanenitrile is a β-ketonitrile derivative characterized by an ethoxymethylidene group (CH=C(OEt)) adjacent to a ketone and nitrile functionality. For instance, compounds like 6-(4-fluorophenyl)-3-oxohexanenitrile (S18) and 6-(3-chlorophenyl)-3-oxohexanenitrile (S24) share the 3-oxohexanenitrile backbone and demonstrate utility in cyclopropanation and heterocycle synthesis .

The ethoxymethylidene group is a key reactive site, enabling participation in [3+3] heterocyclization reactions. For example, Miyamoto et al. demonstrated that analogs such as 2-(ethoxymethylidene)malononitrile react with carbamohydrazonothioates to form spiro-fused pyrimidine systems, highlighting the electrophilic character of the methylidene group . Safety data for the shorter-chain analog 2-(ethoxymethylidene)-3-oxobutanenitrile (CAS 105224-25-7) indicate handling precautions, including proper ventilation and protective equipment, though specific hazards for the hexanenitrile variant remain undocumented .

Properties

CAS No. |

138133-96-7 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(ethoxymethylidene)-3-oxohexanenitrile |

InChI |

InChI=1S/C9H13NO2/c1-3-5-9(11)8(6-10)7-12-4-2/h7H,3-5H2,1-2H3 |

InChI Key |

UAOIJYQZUDQMDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=COCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-3-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction mixture is heated under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(Ethoxymethylidene)-3-oxohexanenitrile typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-3-oxohexanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.

Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.

Condensation: Participates in condensation reactions to form larger molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Cyclization Agents: Aminoazoles and other nitrogen-containing compounds.

Condensation Reagents: Aldehydes and ketones.

Major Products Formed

Substituted Nitriles: Formed through nucleophilic substitution.

Heterocycles: Formed through cyclization reactions.

Condensation Products: Larger molecules formed through condensation reactions.

Scientific Research Applications

2-(Ethoxymethylidene)-3-oxohexanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-3-oxohexanenitrile involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can stabilize or destabilize intermediates during reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-(Ethoxymethylidene)-3-oxohexanenitrile can be contextualized by comparing it to structurally related β-ketonitriles and diazo derivatives. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring enhance electrophilicity, facilitating cyclopropanation or nucleophilic additions. For example, S21 (4-NO₂) exhibits lower yields due to steric and electronic challenges .

- Physical State: Aliphatic derivatives (e.g., S18, S24) are typically oils, while aromatic nitro-substituted analogs (e.g., S21) crystallize as solids .

Reactivity Comparison: Ethoxymethylidene vs. Diazo Derivatives

Diazo derivatives of 3-oxohexanenitrile, such as 2-diazo-6-(naphthalen-2-yl)-3-oxohexanenitrile (12h) , exhibit distinct reactivity. The diazo group (–N₂) enables intramolecular Buchner reactions to form bicyclic cyclopropanes, a process critical in natural product synthesis (e.g., salvileucalin B) . In contrast, the ethoxymethylidene group participates in cyclocondensation reactions, forming heterocycles like pyrimidines .

Example Reaction Pathways:

- Ethoxymethylidene Derivative: Reacts with carbamohydrazonothioates to yield spiro-pyrimidines via [3+3] cyclization .

- Diazo Derivative: Undergoes Rh-catalyzed cyclopropanation with arenes to generate fused cyclopropane products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.